Aziridinium, 1-(2-chloroethyl)-1-ethyl- Aziridinium, 1-(2-chloroethyl)-1-ethyl-
Brand Name: Vulcanchem
CAS No.: 63918-54-7
VCID: VC18454312
InChI: InChI=1S/C6H13ClN/c1-2-8(4-3-7)5-6-8/h2-6H2,1H3/q+1
SMILES:
Molecular Formula: C6H13ClN+
Molecular Weight: 134.63 g/mol

Aziridinium, 1-(2-chloroethyl)-1-ethyl-

CAS No.: 63918-54-7

Cat. No.: VC18454312

Molecular Formula: C6H13ClN+

Molecular Weight: 134.63 g/mol

* For research use only. Not for human or veterinary use.

Aziridinium, 1-(2-chloroethyl)-1-ethyl- - 63918-54-7

Specification

CAS No. 63918-54-7
Molecular Formula C6H13ClN+
Molecular Weight 134.63 g/mol
IUPAC Name 1-(2-chloroethyl)-1-ethylaziridin-1-ium
Standard InChI InChI=1S/C6H13ClN/c1-2-8(4-3-7)5-6-8/h2-6H2,1H3/q+1
Standard InChI Key DSRFMKWOQKHUAB-UHFFFAOYSA-N
Canonical SMILES CC[N+]1(CC1)CCCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₆H₁₃ClN, indicates a positively charged aziridinium core with ethyl and 2-chloroethyl substituents. Key structural descriptors include:

  • SMILES: CC[N+]1(CC1)CCCl

  • InChIKey: DSRFMKWOQKHUAB-UHFFFAOYSA-N

  • Molecular Weight: 134.63 g/mol (calculated from C₆H₁₃ClN)

The aziridinium ring’s strain (bond angles ~60°) enhances its electrophilicity, facilitating nucleophilic attack at the α-carbon positions .

Predicted Physicochemical Properties

PubChemLite’s collision cross-section (CCS) predictions for adducts reveal insights into its gas-phase behavior :

Adductm/zPredicted CCS (Ų)
[M+H]+135.08093122.2
[M+Na]+157.06287138.0
[M+NH4]+152.10747134.6

These values suggest moderate polarity, consistent with its mixed alkyl/chloroalkyl substituents.

Reactivity and Alkylation Mechanisms

Aziridinium Ion Dynamics

The compound’s reactivity parallels bicyclic aziridinium intermediates observed in 3-chloropiperidine systems . Key steps include:

  • Ring Opening: Nucleophiles (e.g., water, DNA bases) attack the aziridinium’s electrophilic carbons, leading to alkylation.

  • Steric Effects: Geminal methyl groups (absent here) accelerate ring closure via the Thorpe-Ingold effect . The ethyl and chloroethyl substituents may moderate reactivity by steric hindrance.

Kinetic Considerations

NMR studies of similar aziridinium ions reveal half-lives ranging from minutes to hours in aqueous media . The 2-chloroethyl group’s electron-withdrawing nature likely stabilizes the aziridinium ion, slowing hydrolysis compared to non-chlorinated analogs.

Physical and Chemical Properties

Experimental Data

Limited experimental data exist, but related compounds provide proxies:

  • Boiling Point: N-(2-chloroethyl)aziridine (neutral analog) boils at 130.2°C .

  • Density: ~1.017 g/cm³ (extrapolated from neutral form) .

  • Stability: Aziridinium salts are hygroscopic and prone to polymerization under heat .

Spectroscopic Signatures

  • IR: Expected N–H stretches (3300–3500 cm⁻¹) and C–Cl vibrations (550–750 cm⁻¹) .

  • Mass Spectrometry: Dominant fragments at m/z 135 ([M+H]+) and 157 ([M+Na]+) .

Challenges and Future Directions

Knowledge Gaps

  • No direct kinetic or crystallographic data exists for this compound .

  • Toxicity and stability profiles remain uncharacterized.

Research Priorities

  • Synthesis Optimization: Develop scalable methods with characterization via XRD and NMR.

  • Reactivity Mapping: Quantify alkylation rates with nucleophiles (e.g., guanine).

  • Polymer Applications: Explore ion-exchange capacity of aziridinium-based polymers.

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